1-benzyl-4-hydroxypiperidin-2-one
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Overview
Description
1-Benzyl-4-hydroxypiperidin-2-one is a chemical compound with the molecular formula C12H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with benzyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 1-benzyl-4-piperidinol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as benzyl chloride or bromide in the presence of a base.
Major Products Formed:
Oxidation: 1-benzyl-4-piperidone.
Reduction: 1-benzyl-4-piperidinol.
Substitution: Various benzyl-substituted piperidines.
Scientific Research Applications
1-Benzyl-4-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, such as muscarinic acetylcholine receptors and beta-2 adrenoceptors. The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- 1-Benzyl-4-piperidone
- 4-Hydroxypiperidine
- 1-Benzyl-4-piperidinol
Comparison: 1-Benzyl-4-hydroxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-benzyl-4-piperidone, it has a hydroxyl group that can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to 4-hydroxypiperidine, the benzyl group enhances its lipophilicity and ability to cross biological membranes .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its biological activities open avenues for medical and industrial applications.
Properties
CAS No. |
500229-81-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-benzyl-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
InChI Key |
MSOZDGCODQNTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1O)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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